molecular formula C9H13ClFNO B1446404 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1375472-38-0

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1446404
M. Wt: 205.66 g/mol
InChI Key: IWQJXEXCMWBMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13CLFNO. It has a molecular weight of 205.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.2 . It is a liquid at room temperature . The melting point is reported to be between 89-91 degrees Celsius .

Scientific Research Applications

Antibacterial Activity

  • Synthesis for Antibacterial Applications : 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, synthesized through the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, demonstrate significant antibacterial activity. These compounds, including their hydrochlorides, have been shown to possess high efficacy against bacterial strains (N. S. Arutyunyan et al., 2017).

Antimicrobial Activity

  • Novel Schiff Bases for Antimicrobial Use : The compound has been used to synthesize Schiff bases with antimicrobial properties. These bases are created using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and show excellent activity against various microorganisms (Divyaraj Puthran et al., 2019).

Histochemical Applications

  • Histochemical Demonstrations : In histochemistry, the compound aids in demonstrating tryptamines and 3-methoxylated phenylethylamines. It catalyzes the formation of fluorophores in reactions involving formaldehyde, improving fluorescence yield significantly (A. Björklund & U. Stenevi, 1970).

Chemical Synthesis

  • Synthesis of Cytotoxic Agents : This compound has been used in the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents for cancer treatment. The synthesis involves Mannich reactions and has yielded promising results (E. Mete et al., 2007).

Environmental Studies

  • Degradation by Fungi : Studies have also focused on the degradation of methoxychlor, a compound structurally related to 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine, by fungi like Phanerochaete chrysosporium. This research is crucial for understanding the environmental impact and biodegradation pathways of such compounds (M. Grifoll & K. Hammel, 1997).

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJXEXCMWBMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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